molecular formula C19H27FN2O B10881682 Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10881682
M. Wt: 318.4 g/mol
InChI Key: YNWMNHOJYFOXBK-UHFFFAOYSA-N
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Description

1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE is a synthetic organic compound with the molecular formula C19H27FN2O It is characterized by the presence of an azepane ring, a piperidine ring, and a fluorobenzyl group

Preparation Methods

The synthesis of 1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, including the formation of the azepane and piperidine rings, followed by the introduction of the fluorobenzyl group. One common synthetic route involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides and appropriate nucleophiles.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group may enhance its binding affinity to these targets, while the azepane and piperidine rings contribute to its overall stability and reactivity. The pathways involved in its mechanism of action include modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE can be compared with other similar compounds, such as:

    1-AZEPANYL[1-(4-FLUOROBENZYL)-3-PIPERIDYL]METHANONE: This compound has a similar structure but with the fluorine atom positioned at the 4-position of the benzyl group.

    1-AZEPANYL[1-(2-CHLOROBENZYL)-3-PIPERIDYL]METHANONE: This compound has a chlorine atom instead of a fluorine atom in the benzyl group.

    1-AZEPANYL[1-(2-METHYLBENZYL)-3-PIPERIDYL]METHANONE: This compound has a methyl group instead of a fluorine atom in the benzyl group.

The uniqueness of 1-AZEPANYL[1-(2-FLUOROBENZYL)-3-PIPERIDYL]METHANONE lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

azepan-1-yl-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C19H27FN2O/c20-18-10-4-3-8-16(18)14-21-11-7-9-17(15-21)19(23)22-12-5-1-2-6-13-22/h3-4,8,10,17H,1-2,5-7,9,11-15H2

InChI Key

YNWMNHOJYFOXBK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F

Origin of Product

United States

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